molecular formula C19H26N2O2 B12802420 2(1H)-Pyridinone, 5-ethyl-3-(2-(5-ethyl-2-methoxy-6-methyl-3-pyridinyl)ethyl)-6-methyl- CAS No. 139548-01-9

2(1H)-Pyridinone, 5-ethyl-3-(2-(5-ethyl-2-methoxy-6-methyl-3-pyridinyl)ethyl)-6-methyl-

Cat. No.: B12802420
CAS No.: 139548-01-9
M. Wt: 314.4 g/mol
InChI Key: AFXWBBROMDHMPD-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-ethyl-3-(2-(5-ethyl-2-methoxy-6-methyl-3-pyridinyl)ethyl)-6-methyl- is a complex organic compound belonging to the pyridinone family. This compound is characterized by its unique structure, which includes multiple pyridine rings and various functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-(2-(5-ethyl-2-methoxy-6-methyl-3-pyridinyl)ethyl)-6-methyl- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridinone Core: The initial step involves the construction of the pyridinone core through a condensation reaction between an appropriate aldehyde and an amine.

    Alkylation: The next step involves the alkylation of the pyridinone core with ethyl and methyl groups using alkyl halides in the presence of a strong base such as sodium hydride.

    Final Assembly: The final step involves the coupling of the pyridinone core with the substituted pyridine ring through a series of cross-coupling reactions, such as Suzuki or Heck coupling, under palladium catalysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 5-ethyl-3-(2-(5-ethyl-2-methoxy-6-methyl-3-pyridinyl)ethyl)-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2(1H)-Pyridinone, 5-ethyl-3-(2-(5-ethyl-2-methoxy-6-methyl-3-pyridinyl)ethyl)-6-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-(2-(5-ethyl-2-methoxy-6-methyl-3-pyridinyl)ethyl)-6-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone, 5-ethyl-3-(2-(5-ethyl-2-methoxy-3-pyridinyl)ethyl)-6-methyl-: Lacks the methyl group on the pyridine ring, resulting in different chemical and biological properties.

    2(1H)-Pyridinone, 5-ethyl-3-(2-(2-methoxy-6-methyl-3-pyridinyl)ethyl)-6-methyl-: Lacks the ethyl group on the pyridine ring, leading to variations in its reactivity and biological activity.

Uniqueness

The unique combination of ethyl, methoxy, and methyl groups in 2(1H)-Pyridinone, 5-ethyl-3-(2-(5-ethyl-2-methoxy-6-methyl-3-pyridinyl)ethyl)-6-methyl- imparts distinct chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological interactions. This makes it a valuable compound for the development of new drugs and materials with specific desired properties.

Properties

CAS No.

139548-01-9

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

5-ethyl-3-[2-(5-ethyl-2-methoxy-6-methylpyridin-3-yl)ethyl]-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C19H26N2O2/c1-6-14-10-16(18(22)20-12(14)3)8-9-17-11-15(7-2)13(4)21-19(17)23-5/h10-11H,6-9H2,1-5H3,(H,20,22)

InChI Key

AFXWBBROMDHMPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1C)OC)CCC2=CC(=C(NC2=O)C)CC

Origin of Product

United States

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